(4-(But-3-yn-1-yloxy)phenyl)methanamine, also known by its IUPAC name as (4-but-3-ynoxyphenyl)methanamine, is a compound with the molecular formula and a molecular weight of 175.23 g/mol. This compound is primarily used in research contexts, particularly in studies related to organic synthesis and medicinal chemistry. Its structure features a phenyl group substituted with a but-3-yn-1-yloxy group and an amine functional group, which may contribute to its reactivity and potential biological activity.
The synthesis of (4-(But-3-yn-1-yloxy)phenyl)methanamine can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the synthesis may start from 4-bromophenol, which is reacted with but-3-yne-1-ol to form the ether. The subsequent step involves amination of the resulting ether to introduce the amine functionality.
The molecular structure of (4-(But-3-yn-1-yloxy)phenyl)methanamine can be represented using various structural formulas:
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2This representation indicates the connectivity of atoms within the molecule, highlighting the presence of a triple bond in the butynyl group and an amine attached to the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| Canonical SMILES | C#CCCOC1=CC=C(C=C1)CN |
(4-(But-3-yn-1-yloxy)phenyl)methanamine can participate in several chemical reactions due to its functional groups:
The reactivity of this compound can be exploited in synthetic pathways aimed at developing more complex molecules, particularly in pharmaceutical chemistry .
The compound is typically a solid at room temperature, with specific melting points depending on purity and crystalline form.
The stability of (4-(But-3-yn-1-yloxy)phenyl)methanamine under various conditions suggests it can withstand moderate temperatures and pH variations without significant degradation.
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | >95% |
(4-(But-3-yn-1-yloxy)phenyl)methanamine has several scientific applications:
This compound's unique structure and properties make it a valuable tool for chemists seeking to explore new avenues in synthesis and drug development.
The installation of the but-3-yn-1-yloxy (propargyloxy) moiety onto the phenyl ring represents a critical initial step in synthesizing (4-(but-3-yn-1-yloxy)phenyl)methanamine. Williamson ether synthesis serves as the predominant methodology, leveraging nucleophilic displacement between 4-hydroxybenzaldehyde and 4-bromobut-1-yne under basic conditions. Optimization studies reveal that anhydrous potassium carbonate (K₂CO₃) in refluxing acetonitrile (24–36 hours) achieves moderate yields (65–75%), while phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reactivity, reducing reaction times to 8–12 hours [4] [8]. Alternative halide precursors, such as chloro- or iodo-derivatives, exhibit divergent reactivity profiles: iodobut-1-yne accelerates displacement but necessitates inert atmospheres to prevent alkyne polymerization [8]. Microwave irradiation profoundly optimizes this step, enabling completion within 5–20 minutes at 80–120°C using CsF-Celite or KOH/K₂CO₃ mixtures, with yields exceeding 85% [4] [10].
Table 1: Optimization of Propargyloxy Group Installation via Williamson Ether Synthesis
| Alkyl Halide | Base/Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 4-Bromobut-1-yne | K₂CO₃, Anhydrous | CH₃CN, Reflux | 24–36 h | 65–75 |
| 4-Bromobut-1-yne | K₂CO₃, TBAB | Toluene, 110°C | 8–12 h | 78–82 |
| 4-Chlorobut-1-yne | KOH/K₂CO₃, MW | Solvent-free, 100°C | 15 min | 80 |
| 4-Iodobut-1-yne | CsF-Celite, MW | DMF, 120°C | 5 min | 92 |
Conversion of the aldehyde intermediate, 4-(but-3-yn-1-yloxy)benzaldehyde, to the target methanamine relies on reductive amination. This two-step process involves imine formation with ammonia or ammonium acetate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature (12–24 hours) proves highly effective, affording yields of 80–90% while preserving the alkyne functionality [3] [7]. The weakly acidic conditions (pH 4–5 via acetic acid) facilitate imine formation without alkyne protonation. Alternative reductants include:
Critical to success is the chemoselectivity of the reductant; NaBH₄ alone risks over-reduction of the aldehyde to the primary alcohol.
Table 2: Reductive Amination Conditions for Methanamine Synthesis
| Reducing Agent | Ammonia Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | NH₄OAc | MeOH | rt, 12–24 h, pH 4–5 | 80–90 |
| NaBH(OAc)₃ | NH₄OAc | CH₂Cl₂ | rt, 18 h | 85 |
| Decaborane | NH₃ (aq) | MeOH | rt, 6–8 h | 88 |
Microwave (MW) irradiation revolutionizes ether bond formation in this synthesis, particularly for thermally sensitive intermediates. Key protocols include:
The primary amine group in (4-(but-3-yn-1-yloxy)phenyl)methanamine confers hygroscopicity and oxidative instability, necessitating salt formation for long-term storage. Hydrochloride salt precipitation is optimized by treating the free base in anhydrous diethyl ether or THF with gaseous HCl or concentrated HCl/dioxane solutions at 0–5°C [1] [9]. Crystallization from ethanol/ethyl acetate mixtures yields white crystalline solids characterized by:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4